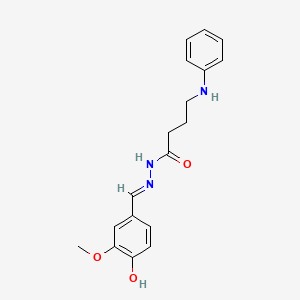![molecular formula C18H22N2O2S B6006445 N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)
N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine, commonly known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. The chemical compound is a derivative of amphetamine and has been used in various scientific research studies.
Wirkmechanismus
MDMA acts primarily as a serotonin releaser, causing an increase in the levels of serotonin in the brain. It also acts as a dopamine and norepinephrine releaser. The increased levels of serotonin in the brain are responsible for the euphoric effects of MDMA.
Biochemical and Physiological Effects:
MDMA has been found to cause a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone responsible for social bonding and attachment. MDMA has been found to increase feelings of empathy and reduce anxiety and depression in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for lab experiments, including its ability to increase social bonding and empathy, making it useful in studies on social behavior. However, its effects on the brain and body can also make it difficult to study, as it can cause changes in brain chemistry and physiology.
Zukünftige Richtungen
There are several future directions for research on MDMA, including studies on its potential therapeutic uses in treating anxiety, depression, and PTSD. There is also a need for further research into the long-term effects of MDMA use on the brain and body. Additionally, studies on the potential risks and benefits of MDMA-assisted therapy are needed to determine its safety and efficacy as a treatment option.
In conclusion, MDMA is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. It has been used in various scientific research studies and has been found to increase feelings of empathy and social bonding. While it has several advantages for lab experiments, its effects on the brain and body can also make it difficult to study. Further research is needed to determine its potential therapeutic uses and long-term effects on the brain and body.
Synthesemethoden
MDMA is synthesized through a multi-step process involving the reaction of safrole with hydroiodic acid to produce isosafrole. Isosafrole is then treated with methylamine to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
MDMA has been used in various scientific research studies, including studies on anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been used in studies on social behavior and neurochemistry. MDMA has been found to increase feelings of empathy and social bonding, making it a useful tool in therapy.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-4-6-16(23-13)11-20-8-2-3-15(10-20)19-14-5-7-17-18(9-14)22-12-21-17/h4-7,9,15,19H,2-3,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWJAYJVECUUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC(C2)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)

![7-(2,3-difluorobenzyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006410.png)
![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)

![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6006447.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6006454.png)
![4-(3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B6006457.png)